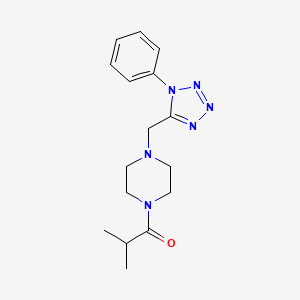
2-(6,8-Dibromoquinolin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6,8-Dibromoquinolin-2-yl)phenol is a chemical compound with the molecular formula C15H9Br2NO. It has a molecular weight of 379.05 .
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of 2-(6,8-Dibromoquinolin-2-yl)phenol .Molecular Structure Analysis
The molecular structure of 2-(6,8-Dibromoquinolin-2-yl)phenol consists of a phenol group attached to a quinoline ring, which is further substituted with two bromine atoms .Chemical Reactions Analysis
I was unable to find specific information on the chemical reactions involving 2-(6,8-Dibromoquinolin-2-yl)phenol .Applications De Recherche Scientifique
Chemosensors and Fluorescent Probes
Selective Detection of Metal Ions : 2,4-Dibromo-6-((quinolin-8-ylimino)methyl)phenol, a derivative of 2-(6,8-Dibromoquinolin-2-yl)phenol, has been used for the selective sensing of Zn2+ ions. Another derivative, 4-nitro-2-((quinolin-8-ylimino)methyl)phenol, is effective for Al3+ ion detection. These chemosensors show potential for biological applications and intracellular metal ion detection in cancer cells (Ghorai et al., 2020).
Comparison of Fluorescence Sensing Properties : Different isomers based on the quinoline structure have been synthesized to compare their fluorescence sensing properties for Al3+ and Zn2+ ions. These compounds display dual fluorescence and can detect these ions with significant changes in fluorescence intensity (Hazra et al., 2018).
Potential Therapeutic Applications
Anticancer Activity : Aminoquinoline-based compounds, including derivatives of 2-(6,8-Dibromoquinolin-2-yl)phenol, demonstrate potential for cancer cell discrimination and therapeutic applications. They can act as biocompatible fluorescent and colorimetric pH sensors, useful for differentiating normal and cancer cells (Mandal et al., 2018).
Growth Inhibition and Apoptosis in Cancer Cells : Alkylaminophenols, structurally related to 2-(6,8-Dibromoquinolin-2-yl)phenol, have shown significant anticancer properties against osteosarcoma cells, indicating the potential of phenol derivatives in cancer treatment (Doan et al., 2017).
Antimicrobial Activity : Novel compounds incorporating the 6,8-Dibromoquinazolin-4-one moiety have been synthesized and evaluated for antimicrobial activity. These findings suggest potential applications in developing new antimicrobial agents (Savaliya, 2022).
Mécanisme D'action
While the specific mechanism of action for 2-(6,8-Dibromoquinolin-2-yl)phenol is not available, quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
Orientations Futures
Propriétés
IUPAC Name |
2-(6,8-dibromoquinolin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO/c16-10-7-9-5-6-13(18-15(9)12(17)8-10)11-3-1-2-4-14(11)19/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGPKNOZEUPVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,8-Dibromoquinolin-2-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



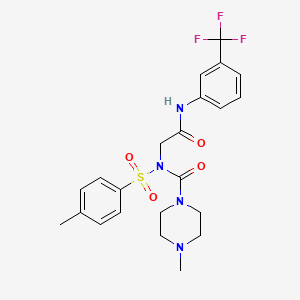
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2445690.png)

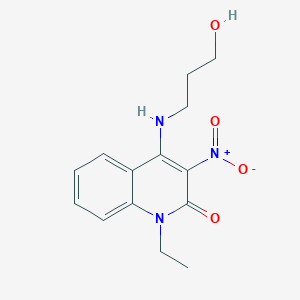
![2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2445699.png)
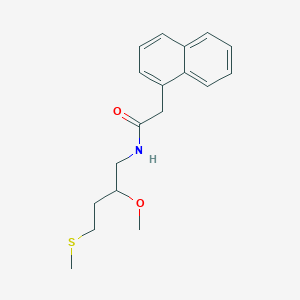
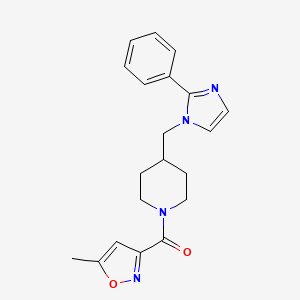
![Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2445702.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-phenyloxan-4-yl)methanone](/img/structure/B2445703.png)

![N-(2-chlorobenzyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2445707.png)
